Lipophilicity Advantage of p-Tolyl Substituent
The computed XLogP3-AA value for 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde is 3.2 [1]. This represents a +0.8 log unit increase in lipophilicity compared to the unsubstituted phenyl analog (XLogP3 ≈ 2.4) and a different electronic and hydrophobic profile compared to the 4-chlorophenyl analog (XLogP3 ≈ 3.6). This quantitative difference in lipophilicity directly impacts the compound's suitability for passive membrane permeability in drug discovery programs.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 3-Phenyl-2,1-benzisoxazole-5-carbaldehyde (CAS 94752-06-4): XLogP3 ≈ 2.4; 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS 328272-55-5): XLogP3 ≈ 3.6 |
| Quantified Difference | Δ +0.8 vs. phenyl analog; Δ -0.4 vs. 4-chlorophenyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantified lipophilicity difference indicates a distinct ADME profile, making the target compound a more balanced lipophilic building block compared to its less lipophilic phenyl and more lipophilic chlorophenyl counterparts.
- [1] PubChem. (2025). 3-(4-Methylphenyl)-2,1-benzisoxazole-5-carbaldehyde (CID 2764245). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2764245 View Source
